1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid
Overview
Description
1-(2,2,2-Trifluoroethoxymethyl)-cyclopropanecarboxylic acid, also known as 1-TFCA, is an organic compound with a chemical formula of C5H7F3O2. It is a colorless liquid with a boiling point of 82°C and a melting point of -45°C. 1-TFCA is a synthetic compound that is used as a reagent in organic synthesis, and is also used as a catalyst in various chemical reactions.
Scientific Research Applications
Chemical Synthesis and Biological Activity
- Cyclopropanecarboxylic acid derivatives have been utilized as leading compounds due to their biological activity. For instance, certain derivatives exhibit significant herbicidal and fungicidal activities, highlighting their potential in agricultural applications (Tian et al., 2009).
Biological Studies and Potential Therapeutic Applications
- Research on derivatives of cyclopropanecarboxylic acid has shown promise in the field of antidepressant medications. Some derivatives have demonstrated more activity than conventional antidepressants in animal models, indicating their potential for future therapeutic use (Bonnaud et al., 1987).
Affinity Purification and Antibody Generation
- The study of optically active derivatives of cyclopropanecarboxylic acid has facilitated the development of techniques for affinity purification and generation of antibodies, contributing to advances in biochemical research and diagnostics (Pirrung et al., 1989).
Inhibition Studies in Plant Physiology
- Structural analogues of cyclopropanecarboxylic acid, like Cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have been shown to inhibit wound ethylene in plants, which is crucial in understanding plant responses to physical damage and stress (Dourtoglou & Koussissi, 2000).
properties
IUPAC Name |
1-(2,2,2-trifluoroethoxymethyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)4-13-3-6(1-2-6)5(11)12/h1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVTONDWVQQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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